[6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indol-3-yl](morpholin-4-yl)methanone
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Overview
Description
6-BROMO-5-METHOXY-1-METHYL-2-(MORPHOLINOMETHYL)-1H-INDOL-3-YLMETHANONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a morpholino group attached to an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-BROMO-5-METHOXY-1-METHYL-2-(MORPHOLINOMETHYL)-1H-INDOL-3-YLMETHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 6th position of the indole ring.
Methoxylation: Addition of the methoxy group at the 5th position.
Methylation: Introduction of the methyl group at the 1st position.
Morpholinomethylation: Attachment of the morpholino group to the indole core.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a catalyst in certain organic reactions.
Biology:
Biochemical Studies: The compound is used in studies to understand biochemical pathways and mechanisms.
Drug Development:
Medicine:
Therapeutic Agents: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Agriculture: The compound may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 6-BROMO-5-METHOXY-1-METHYL-2-(MORPHOLINOMETHYL)-1H-INDOL-3-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-BROMO-5-HYDROXY-1-METHYL-2-(PHENYLSULFANYLMETHYL)INDOLE-3-CARBOXYLATE: Similar structure but with a hydroxyl group and phenylsulfanyl group.
6-BROMO-5-METHOXY-1-METHYL-2-(PHENYLSULFANYLMETHYL)INDOLE-3-CARBOXYLATE: Similar structure but with a phenylsulfanyl group instead of a morpholino group.
Uniqueness: The presence of the morpholino group in 6-BROMO-5-METHOXY-1-METHYL-2-(MORPHOLINOMETHYL)-1H-INDOL-3-YLMETHANONE distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26BrN3O4 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
[6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)indol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H26BrN3O4/c1-22-16-12-15(21)18(26-2)11-14(16)19(20(25)24-5-9-28-10-6-24)17(22)13-23-3-7-27-8-4-23/h11-12H,3-10,13H2,1-2H3 |
InChI Key |
WXSPKYBGUZWIDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1CN3CCOCC3)C(=O)N4CCOCC4)OC)Br |
Origin of Product |
United States |
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